2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Lithiation of o-benzylaniline: The starting material, o-benzylaniline, is lithiated in the presence of a suitable base, such as n-butyllithium.
Reaction with cinnamic acid methyl ester: The lithiated intermediate is then reacted with cinnamic acid methyl ester to form a key intermediate.
Deprotection and cyclization: The intermediate undergoes deprotection and subsequent cyclization to form the benzazepine core structure.
Introduction of functional groups: The hydroxy, sulfanyl, and acetamide groups are introduced through various functionalization reactions, such as nucleophilic substitution and acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the sulfanyl group may introduce a new functional group, such as an alkyl or aryl group.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The hydroxy and sulfanyl groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
1-benzazepine: A simpler benzazepine derivative with fewer functional groups.
2-benzazepine: Another isomeric form with different attachment points for the benzene and azepine rings.
3-benzazepine: A benzazepine derivative with a different substitution pattern.
Uniqueness
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N2O2S |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)16-14(18)9-20-13-8-7-11-5-3-4-6-12(11)17-15(13)19/h3-6,10,13H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
YXGPKBDTXGMWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1CCC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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